[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate
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Overview
Description
[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate is a complex organic compound that belongs to the class of nucleotides. This compound is structurally related to nucleic acids and plays a significant role in various biochemical processes. It is known for its involvement in cellular energy transfer and signal transduction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the cyclopentyl group and the phosphate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency of the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, which may have distinct biochemical properties.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s reactivity and function.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while reduction can produce dephosphorylated forms. Substitution reactions can result in the formation of analogs with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various nucleotides and nucleosides, which are essential for studying DNA and RNA synthesis.
Biology
In biological research, this compound is crucial for understanding cellular processes such as energy transfer and signal transduction. It is often used in studies involving enzyme kinetics, metabolic pathways, and cellular signaling mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in treating metabolic disorders, as well as its potential use in drug delivery systems and as a diagnostic tool.
Industry
In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and biotechnology products. Its role as a key intermediate in various synthetic processes makes it valuable for large-scale manufacturing.
Mechanism of Action
The mechanism of action of [4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. It primarily functions by participating in phosphorylation reactions, which are critical for energy transfer and signal transduction. The compound interacts with enzymes such as kinases and phosphatases, modulating their activity and influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A key energy carrier in cells, structurally similar but with three phosphate groups.
Guanosine monophosphate (GMP): Another nucleotide involved in cellular signaling, with a similar purine base.
Cytidine monophosphate (CMP): A nucleotide with a different base but similar phosphate and sugar components.
Uniqueness
What sets [4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate apart is its specific structure, which allows it to participate in unique biochemical reactions and pathways. Its role in both energy transfer and signal transduction makes it a versatile and essential compound in various scientific and industrial applications.
Properties
IUPAC Name |
[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O6P/c12-11-14-9-8(10(18)15-11)13-4-16(9)6-1-5(7(17)2-6)3-22-23(19,20)21/h4-7,17H,1-3H2,(H2,19,20,21)(H3,12,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSUFNBAQAVKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1COP(=O)(O)O)O)N2C=NC3=C2N=C(NC3=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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